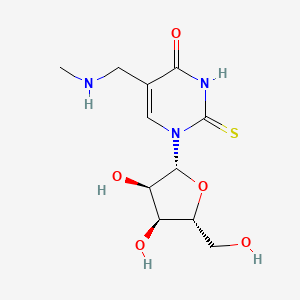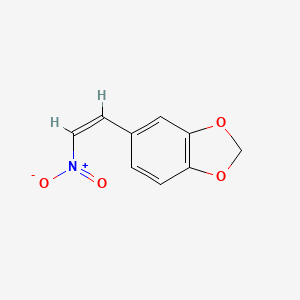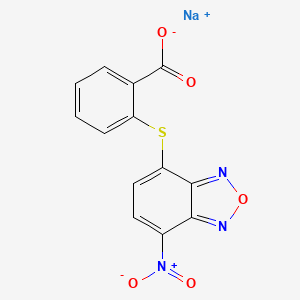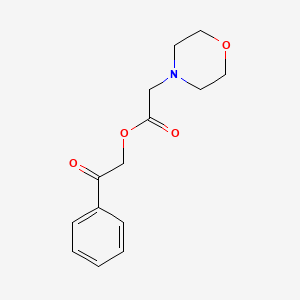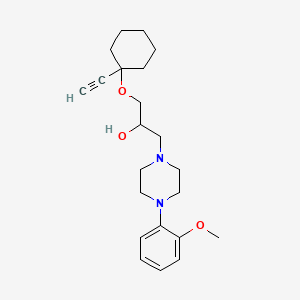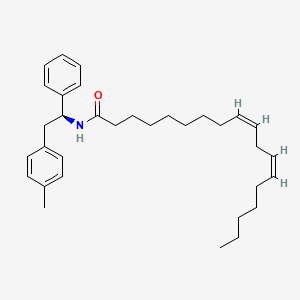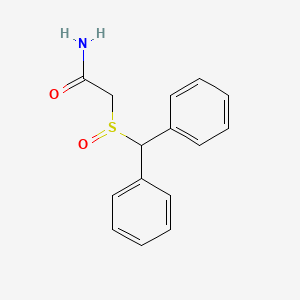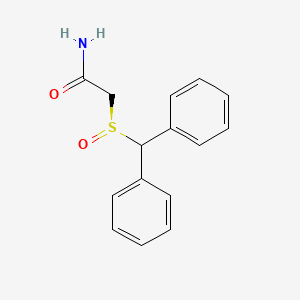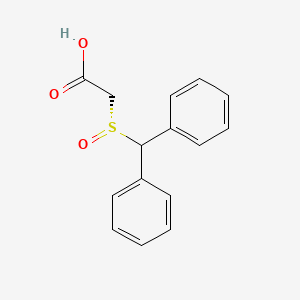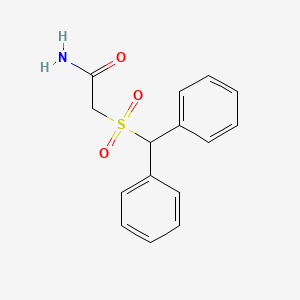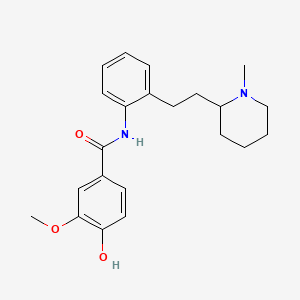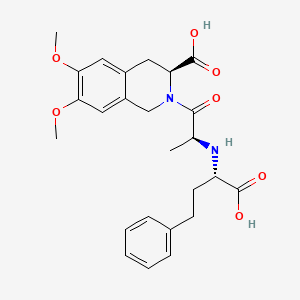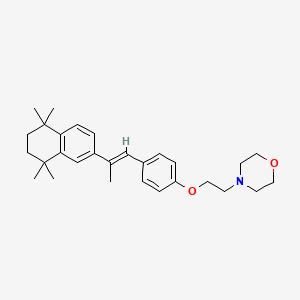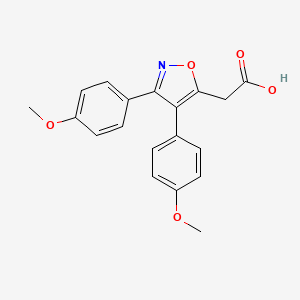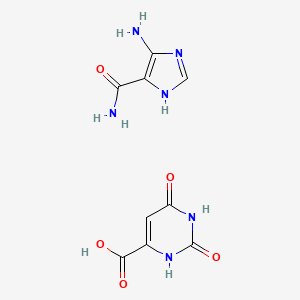
奥拉酰胺
描述
Orazamide is an innovative pharmaceutical compound that has garnered considerable attention within the medical community for its promising therapeutic potential. It represents a new class of drugs aimed at addressing specific medical conditions effectively. The primary targets of Orazamide include inflammatory pathways and immune response modulation, making it a versatile candidate for multiple indications . It is primarily used for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .
科学研究应用
Orazamide has a wide range of scientific research applications, including:
作用机制
Target of Action
Orazamide, an innovative pharmaceutical compound, primarily targets inflammatory pathways and immune response modulation . It falls under the category of immunomodulators , drugs designed to either enhance or suppress the immune response . This makes it a versatile candidate for multiple indications, including autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .
Mode of Action
Orazamide works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies . It specifically inhibits the activity of pro-inflammatory cytokines , signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, Orazamide effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues .
Biochemical Pathways
Orazamide has been shown to modulate the activity of specific immune cells, such as T cells and B cells , which are pivotal in the pathogenesis of autoimmune diseases . This selective modulation helps in maintaining a balanced immune response, reducing the risk of opportunistic infections that are common with generalized immunosuppression . Additionally, Orazamide has demonstrated anti-fibrotic properties , which could be beneficial in conditions characterized by excessive tissue fibrosis .
Pharmacokinetics
It can be administered orally in tablet form, which is convenient for most patients . For those who may have difficulties with oral medication, an intravenous infusion option is also available, typically administered in a clinical setting . The onset of action for Orazamide can vary depending on the delivery method; oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief .
Result of Action
The molecular and cellular effects of Orazamide’s action are primarily seen in its ability to reduce inflammation and prevent the immune system from attacking the body’s own tissues . It achieves this by inhibiting the activity of pro-inflammatory cytokines and modulating the activity of specific immune cells . This results in a balanced immune response and a reduction in the risk of opportunistic infections .
Action Environment
The efficacy and stability of Orazamide can be influenced by various environmental factors. For instance, the onset of action for Orazamide can vary depending on the delivery method . Oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief . Patients are advised to follow their healthcare provider’s instructions regarding dosage and administration schedules .
生化分析
Biochemical Properties
Orazamide plays a significant role in biochemical reactions. The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process involves interactions with various enzymes and proteins.
Cellular Effects
Orazamide has shown to have profound effects on various types of cells and cellular processes. It specifically inhibits the activity of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, Orazamide effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues .
Molecular Mechanism
The mechanism of action of Orazamide sets it apart from many other drugs in its class. It works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies .
Temporal Effects in Laboratory Settings
It is known that the effects of Orazamide can vary depending on the delivery method; oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief .
Metabolic Pathways
Orazamide is involved in several metabolic pathways. The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process involves interactions with various enzymes and cofactors.
准备方法
Orazamide is composed of one molecule of 5-aminoimidazole-4-carboxamide, one molecule of orotic acid, and two molecules of water . The synthetic route involves the combination of these components under specific reaction conditions. Industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and efficacy of the final product .
化学反应分析
Orazamide undergoes various chemical reactions, including:
Oxidation: In hepatocytes, Orazamide can inhibit fatty acid synthesis, sterol synthesis, and gluconeogenesis.
Reduction: The compound can be reduced to its active form, which interacts with specific enzymes within the body.
Substitution: Orazamide can undergo substitution reactions where specific functional groups are replaced by others under certain conditions.
Common reagents used in these reactions include adenosine kinase and other enzymes that facilitate the phosphorylation and activation of Orazamide . The major products formed from these reactions include AICAR mono-phosphate and other intermediates in the purine biosynthesis pathway .
相似化合物的比较
Orazamide is unique in its selective inhibition of X-kinase and its minimal off-target effects . Similar compounds include:
Methotrexate: Used for treating rheumatoid arthritis but has broader immunosuppressive effects.
Azathioprine: Another immunosuppressive drug with a different mechanism of action.
Leflunomide: Used for autoimmune diseases but with a different target enzyme.
Orazamide stands out due to its specificity and reduced risk of side effects compared to these similar compounds .
属性
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSUEOGEIOUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975528 | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-69-6, 2574-78-9, 60104-30-5 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orazamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORAZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


